molecular formula C6H9FO2 B1457508 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid CAS No. 1507196-28-2

1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid

Cat. No. B1457508
CAS RN: 1507196-28-2
M. Wt: 132.13 g/mol
InChI Key: SPIRZTILNURCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid (CAS Number: 1507196-28-2) is a chemical compound that belongs to the group of fluorinated cyclopropanes. It has a molecular weight of 132.13 .


Synthesis Analysis

A novel synthesis method for 2-fluorocyclopropane carboxylic acid has been disclosed . The method involves several steps, including reacting 1,1-dichloro-1-fluoroethane with thiophenol in the presence of alkali to produce a phenyl sulfide intermediate, carrying out an oxidization reaction on the phenyl sulfide intermediate and oxone, and carrying out an elimination reaction on the product obtained in step 2 .


Molecular Structure Analysis

The molecular structure of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid contains a total of 18 bonds, including 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid has a molecular weight of 132.13 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

SYNTHESIS OF A FLUORINATED ANALOG OF 1-AMINOCYCLOPROPANE CARBOXYLIC ACID A study by Sloan and Kirk (1997) describes a convenient synthesis method for 2-fluoro-1-aminocyclopropane-1-carboxylic acid, which involves cyclopropanation of ethyl 2-(3,4-dimethoxyphenyl)-3-fluoroacrylate followed by various chemical processes, highlighting the compound's synthesis versatility Sloan & Kirk, 1997.

Conformations of cyclopropane derivatives Part II

Ries and Bernal (1985) conducted a structural analysis of (R)-(+)-1-fluoro-2,2-diphyenylcyclopropanecarboxylic acid using single crystal X-ray diffraction methods, providing detailed insights into the molecule's conformation and the spatial orientation of its cyclopropane ring and carboxylic group Ries & Bernal, 1985.

Synthetic Applications and Biological Activities

Two-step conversion of carboxylic esters into distally fluorinated ketones Konik et al. (2017) explored the synthesis of distally fluorinated ketones from tertiary cyclopropanols, derived from carboxylic esters, using cyclopropane ring cleavage reactions. This study showcases the application of sulfinate salts as fluoroalkylating reagents in the synthesis process, indicating the compound's potential in creating fluorinated ketones Konik et al., 2017.

Isolation, Total Synthesis, and Biological Activities of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Containing Natural Compounds Coleman and Hudson (2016) discussed the isolation, characterization, and synthesis strategies of natural compounds containing the cyclopropane moiety, including 1-aminocyclopropane-1-carboxylic acid and its analogs. These compounds exhibit a range of biological activities, highlighting the scientific interest in their synthesis and application Coleman & Hudson, 2016.

Mechanistic Insights and Chemical Behavior

Studies of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid Liu et al. (2015) examined the decomposition mechanism and inhibition activity of 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) on 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. The study reveals DFACC's instability under near-physiological conditions and its role as a slow-dissociating inhibitor of ACC deaminase, providing insights into the compound's chemical behavior and interaction with biological enzymes Liu et al., 2015.

Safety and Hazards

The compound is classified as dangerous with hazard statements H315, H318, and H335 . These indicate that it causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-fluoroethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c7-4-3-6(1-2-6)5(8)9/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIRZTILNURCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.